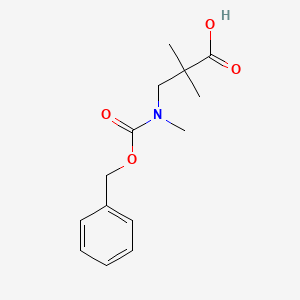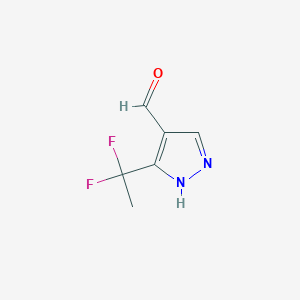
5-(1,1-difluoroethyl)-1H-pyrazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1,1-Difluoroethyl)-1H-pyrazole-4-carbaldehyde is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of the difluoroethyl group and the carbaldehyde functional group makes this compound particularly interesting for various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,1-difluoroethyl)-1H-pyrazole-4-carbaldehyde typically involves the reaction of 1,1-difluoroethyl hydrazine with an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction conditions often include refluxing the mixture in a suitable solvent like ethanol or methanol for several hours.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts to enhance the reaction rate and selectivity is also common in industrial settings. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(1,1-Difluoroethyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 5-(1,1-Difluoroethyl)-1H-pyrazole-4-carboxylic acid.
Reduction: 5-(1,1-Difluoroethyl)-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
5-(1,1-Difluoroethyl)-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the pyrazole ring.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 5-(1,1-difluoroethyl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The difluoroethyl group may enhance the compound’s binding affinity and selectivity for its targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity.
Comparison with Similar Compounds
Similar Compounds
- 5-(1,1-Difluoroethyl)-1H-pyrazole-3-carboxylic acid
- 1,1-Difluoroethyl-1H-pyrazole
- 1,1-Difluoroethyl-1H-pyrazole-4-carboxylic acid
Uniqueness
5-(1,1-Difluoroethyl)-1H-pyrazole-4-carbaldehyde is unique due to the presence of both the difluoroethyl group and the aldehyde functional group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C6H6F2N2O |
|---|---|
Molecular Weight |
160.12 g/mol |
IUPAC Name |
5-(1,1-difluoroethyl)-1H-pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C6H6F2N2O/c1-6(7,8)5-4(3-11)2-9-10-5/h2-3H,1H3,(H,9,10) |
InChI Key |
OOQXVGFYNYLREV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=NN1)C=O)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


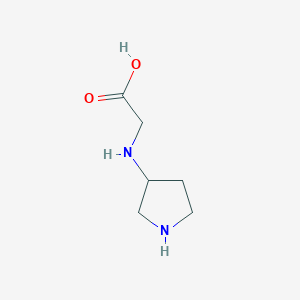
![1-[4-(Propan-2-yloxy)phenyl]prop-2-en-1-aminehydrochloride](/img/structure/B13511108.png)
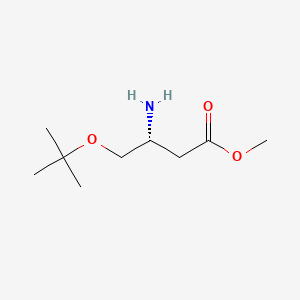
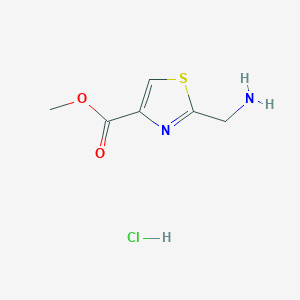
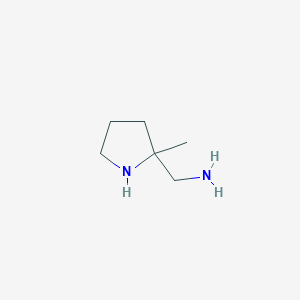
![3-{3-[(Benzyloxy)carbonyl]phenyl}propanoicacid](/img/structure/B13511125.png)
![2-{1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-1-yl}pyrimidine](/img/structure/B13511126.png)
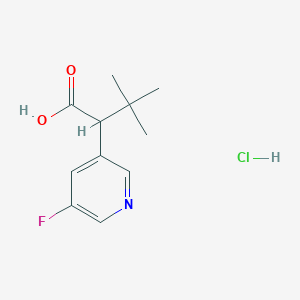
![tert-butyl N-[2-(3,3-dimethylpiperazin-1-yl)ethyl]carbamate](/img/structure/B13511132.png)
![benzyl N-[3-(hydroxymethyl)oxetan-3-yl]carbamate](/img/structure/B13511141.png)
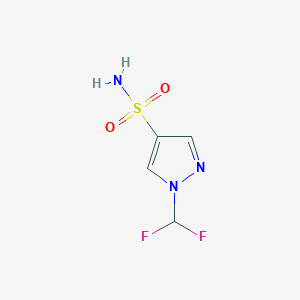

![2-(2-Nitrobenzenesulfonyl)-2,5-diazabicyclo[4.1.0]heptanehydrochloride](/img/structure/B13511159.png)
